

PRXS571 safety and toxicity profile

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Compound of Interest

Compound Name: PRXS571

Cat. No.: B12363096

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An in-depth analysis of the preclinical safety and toxicity profile of **PRXS571**, a novel small molecule entity, is presented in this technical guide. The following sections detail the methodologies and findings from a comprehensive suite of in vitro and in vivo studies designed to characterize the compound's safety margin and identify potential target organ toxicities prior to first-in-human trials. The data herein is intended to support regulatory submissions and guide clinical trial design.^{[1][2][3]}

In Vitro Toxicology

In vitro toxicology assays are crucial for early identification of potential hazards, helping to reduce reliance on animal testing and guide further development.^{[4][5][6][7]} **PRXS571** was evaluated for genotoxicity and off-target cardiovascular liability using standard regulatory-compliant assays.

Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test was conducted to assess the mutagenic potential of **PRXS571** by detecting its ability to induce reverse mutations in histidine-dependent strains of *Salmonella typhimurium*.^[8]^[9] The assay was performed in the presence and absence of a mammalian metabolic activation system (S9 fraction).^[10]

Table 1: Summary of Ames Test Results for **PRXS571**

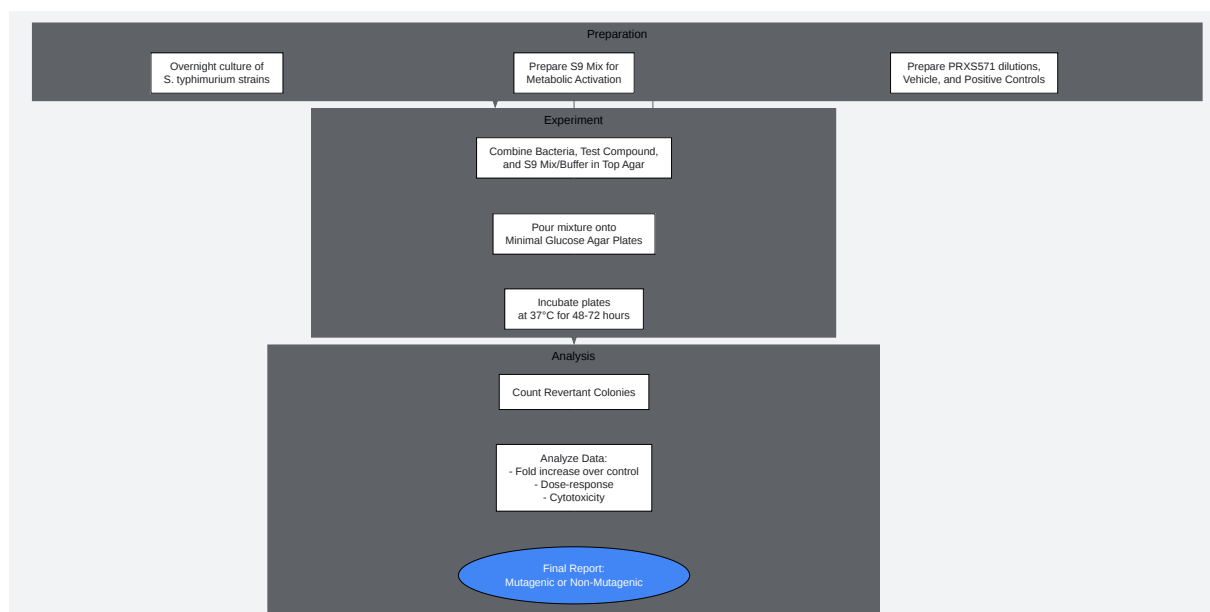
Strain	Metabolic Activation (S9)	PRXS571 Concentration (μ g/plate)	Mean Revertant Colonies \pm SD	Fold Increase Over Control	Result
TA98	-	0 (Vehicle)	25 \pm 4	-	Negative
5	28 \pm 5	1.1			
50	30 \pm 6	1.2			
500	27 \pm 4	1.1			
+	0 (Vehicle)	45 \pm 7	-	Negative	
5	48 \pm 6	1.1			
50	52 \pm 8	1.2			
500	49 \pm 5	1.1			
TA100	-	0 (Vehicle)	130 \pm 15	-	Negative
5	135 \pm 12	1.0			
50	142 \pm 18	1.1			
500	138 \pm 16	1.1			
+	0 (Vehicle)	155 \pm 20	-	Negative	
5	160 \pm 18	1.0			
50	168 \pm 22	1.1			
500	159 \pm 19	1.0			

SD: Standard Deviation. A result is considered positive if a dose-related increase in revertants is observed, typically ≥ 2 -fold over the vehicle control.

1.1.1 Experimental Protocol: Ames Test

The bacterial reverse mutation test was performed based on established guidelines.[\[8\]](#)[\[11\]](#)[\[12\]](#)

- **Strain Preparation:** Cultures of *Salmonella typhimurium* strains TA98 and TA100 were grown overnight in nutrient broth to reach a density of approximately $1-2 \times 10^9$ cells/mL.[11]
- **Metabolic Activation:** A liver homogenate fraction (S9) from rats pre-treated with Aroclor 1254 was used as the metabolic activation system. The S9 mix contained the S9 fraction, buffer, and cofactors (NADP+, G6P).
- **Plate Incorporation Method:** 100 μ L of the bacterial culture, 100 μ L of **PRXS571** solution (or vehicle/positive control), and 500 μ L of S9 mix or phosphate buffer were added to 2 mL of molten top agar containing a trace amount of histidine and biotin.[11]
- **Incubation:** The mixture was poured onto minimal glucose agar plates and incubated at 37°C for 48-72 hours.[11]
- **Scoring:** The number of revertant colonies (his+) on each plate was counted. The background lawn was examined for signs of cytotoxicity.



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Workflow for the bacterial reverse mutation (Ames) test.

Cardiovascular Safety: hERG Inhibition Assay

To assess the potential for QT interval prolongation, **PRXS571** was evaluated for its ability to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel.[13] The assay was conducted using automated patch clamp electrophysiology on HEK293 cells stably expressing the hERG channel.[13]

Table 2: Summary of hERG Channel Inhibition Data for **PRXS571**

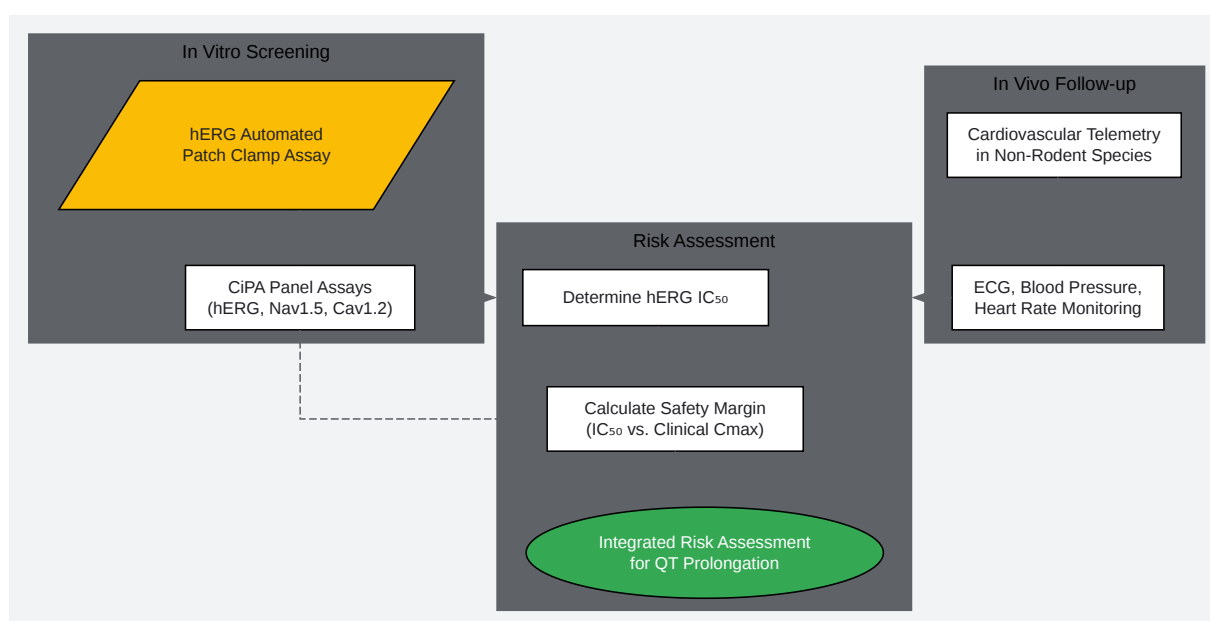
PRXS571 Concentration (μM)	Percent Inhibition of hERG Current (Mean ± SD, n=3)
0.1	2.5 ± 1.1
1	8.9 ± 2.5
10	25.4 ± 4.8
30	48.1 ± 6.2
100	75.3 ± 8.9
IC ₅₀ (μM)	31.5

IC₅₀: The half maximal inhibitory concentration.

1.2.1 Experimental Protocol: Automated Patch Clamp hERG Assay

- Cell Preparation: HEK293 cells stably transfected with the hERG gene were cultured and harvested. Cells were prepared as a single-cell suspension for use on the automated patch clamp system.[14]
- Electrophysiology: Whole-cell patch clamp recordings were performed.[13] Cells were captured by the recording pipette, and a gigaseal was formed before rupturing the membrane to achieve the whole-cell configuration.

- **Voltage Protocol:** A specific voltage clamp protocol was applied to elicit the characteristic hERG current (I_{Kr}). The membrane potential was held at -80 mV, depolarized to +20 mV to activate the channels, and then repolarized to -50 mV to measure the peak tail current.[14]
- **Compound Application:** After establishing a stable baseline current with vehicle solution, **PRXS571** was applied at increasing concentrations. The effect on the peak tail current was measured at each concentration until a steady-state inhibition was reached.[13]
- **Data Analysis:** The percentage of current inhibition was calculated relative to the baseline vehicle control for each cell. The IC₅₀ value was determined by fitting the concentration-response data to a logistic equation.



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Integrated workflow for cardiovascular safety assessment.

In Vivo Toxicology

In vivo studies are conducted to understand the effects of a compound on a whole, living organism.^{[15][16]} These studies are essential for determining the overall safety profile and identifying potential target organs of toxicity.^{[1][17]}

Acute Toxicity

An acute oral toxicity study was performed in rats to determine the potential for toxicity after a single high dose of **PRXS571** and to establish the maximum tolerated dose (MTD).^[18] The study was conducted in accordance with OECD guidelines.^[15]

Table 3: Summary of Acute Oral Toxicity in Rats

Dose Group (mg/kg)	Sex	N	Mortalities	Clinical Signs	Necropsy Findings
1000	M/F	3/3	0/6	None observed	No abnormalities
2000	M/F	3/3	0/6	Lethargy, piloerection (resolved within 24h)	No abnormalities
MTD (mg/kg)	>2000				

MTD: Maximum Tolerated Dose. The highest dose that does not cause study-limiting toxicity.

Repeated-Dose Toxicity

A 28-day repeated-dose oral toxicity study was conducted in Sprague-Dawley rats to characterize the toxicological profile of **PRXS571** following daily administration.^{[19][20]} This study is critical for identifying target organs and determining a No-Observed-Adverse-Effect Level (NOAEL).^[20]

Table 4: Summary of 28-Day Repeated-Dose Oral Toxicity Study in Rats

Dose Group (mg/kg/day)	Key Findings	NOAEL (mg/kg/day)
0 (Vehicle)	No treatment-related findings	-
50	No treatment-related findings	50
200	Mild, adaptive liver enzyme elevation (ALT, AST); Minimal centrilobular hepatocyte hypertrophy	
800	Moderate liver enzyme elevation; Moderate hepatocyte hypertrophy; Increased liver weight; Decreased body weight gain	

NOAEL: No-Observed-Adverse-Effect Level. The highest dose at which no adverse treatment-related findings were observed.

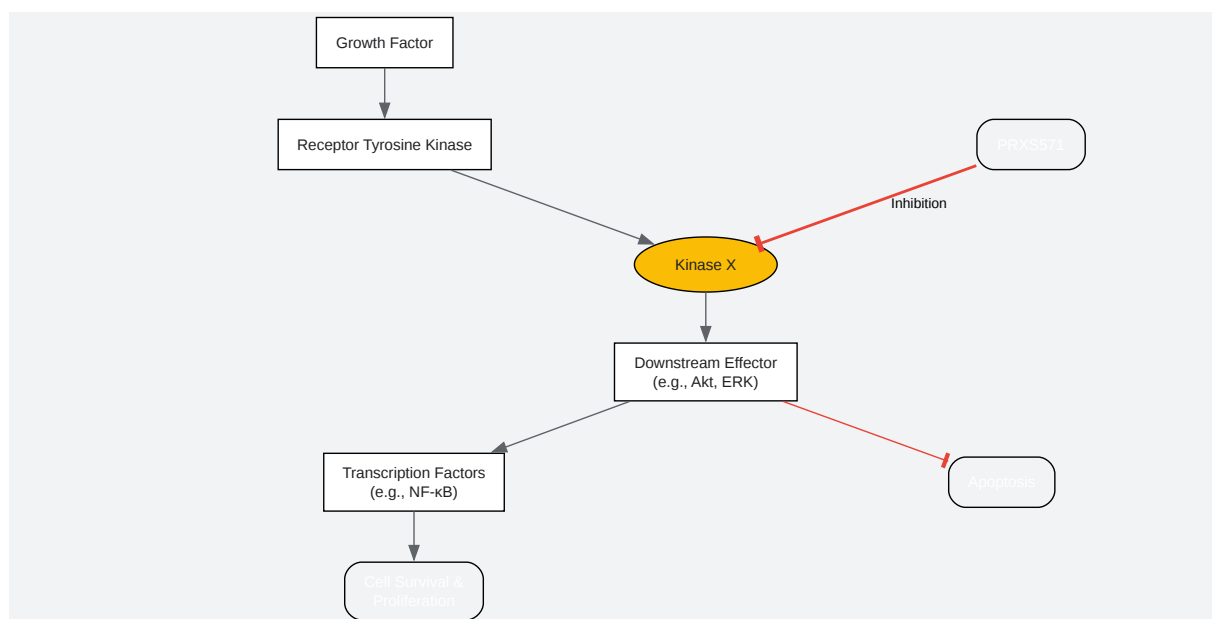
2.2.1 Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study

- Animal Model: Young adult Sprague-Dawley rats (10/sex/group) were used.[\[21\]](#)
- Dose Administration: **PRXS571** was administered once daily via oral gavage for 28 consecutive days at doses of 0, 50, 200, and 800 mg/kg/day.[\[21\]](#)
- Observations: Animals were observed daily for clinical signs of toxicity. Body weight and food consumption were recorded weekly.
- Clinical Pathology: At termination, blood samples were collected for hematology and clinical chemistry analysis. Urine samples were collected for urinalysis.
- Pathology: All animals were subjected to a full necropsy. Organ weights were recorded. A comprehensive list of tissues was collected and preserved for histopathological examination. [\[22\]](#)[\[23\]](#)

- Toxicokinetics: Blood samples were collected at specified time points to determine systemic exposure (AUC) to **PRXS571**.[\[24\]](#)

Hypothetical Target-Related Toxicity Pathway

PRXS571 is a hypothetical inhibitor of Kinase X, a critical node in the Pro-Survival Signaling Pathway. Inhibition of this pathway, while therapeutically desirable in target cancer cells, could lead to off-target toxicity in healthy tissues that rely on this pathway for normal cellular homeostasis.



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Hypothetical signaling pathway inhibited by **PRXS571**.

Summary and Conclusion

The preclinical safety evaluation of **PRXS571** demonstrates a generally favorable profile.

- Genotoxicity: **PRXS571** is non-mutagenic in the bacterial reverse mutation assay.
- Cardiovascular Safety: The compound exhibits weak inhibition of the hERG channel with an IC_{50} of 31.5 μ M. This suggests a low risk for QT prolongation at anticipated therapeutic concentrations, but will require monitoring.
- Acute Toxicity: **PRXS571** has a low acute toxicity profile, with a maximum tolerated dose greater than 2000 mg/kg in rats.
- Repeated-Dose Toxicity: In a 28-day rat study, the primary target organ was the liver, with effects observed at doses of 200 mg/kg/day and above. These changes were considered adaptive at the lower dose. The No-Observed-Adverse-Effect Level (NOAEL) was established at 50 mg/kg/day.

Collectively, these data provide a solid foundation for progressing **PRXS571** into clinical development. The identified NOAEL will be used to calculate a safe starting dose for Phase 1 clinical trials.[3] Future clinical monitoring should include a focus on hepatic function.

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References

- 1. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. brainkart.com [brainkart.com]
- 4. labcorp.com [labcorp.com]
- 5. criver.com [criver.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Is In Vitro Toxicology Testing the Future of Safer Drug Development? [marketsandmarkets.com]
- 8. Ames test - Wikipedia [en.wikipedia.org]

- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]
- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 15. nano-test.de [nano-test.de]
- 16. blog.biobide.com [blog.biobide.com]
- 17. In Vivo Toxicology - Creative Bioarray [dda.creative-bioarray.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. Repeated dose toxicity study | Bienta [bienta.net]
- 20. chemsafetypro.com [chemsafetypro.com]
- 21. Repeat Dose Toxicity - Creative Biolabs [creative-biolabs.com]
- 22. Repeated dose toxicity - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. ema.europa.eu [ema.europa.eu]
- 24. Toxicokinetics in preclinical drug development of small-molecule new chemical entities - PubMed [pubmed.ncbi.nlm.nih.gov]
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